4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid is an organic compound that features a pyrrole ring substituted with a methoxycarbonyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of Boc-deprotection, which facilitates the cyclization process . The resulting product is obtained in high yield and with operational simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of pyrrole derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar pyrrole structure but with different substituents.
Pinacol boronic esters: Used in similar synthetic applications but differ in their functional groups and stability.
Uniqueness
4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
4-(5-methoxycarbonyl-1H-pyrrol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-16-10(15)7-4-6(5-11-7)8(12)2-3-9(13)14/h4-5,11H,2-3H2,1H3,(H,13,14) |
InChI Key |
VMYWLGNDBSZOLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)CCC(=O)O |
Origin of Product |
United States |
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